molecular formula C10H8N4 B11734491 4-amino-1-phenyl-1H-pyrazole-5-carbonitrile CAS No. 117767-00-7

4-amino-1-phenyl-1H-pyrazole-5-carbonitrile

Cat. No.: B11734491
CAS No.: 117767-00-7
M. Wt: 184.20 g/mol
InChI Key: FVLDCENTRAKGRV-UHFFFAOYSA-N
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Description

4-amino-1-phenyl-1H-pyrazole-5-carbonitrile is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is known for its potential biological activities and is used in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing 4-amino-1-phenyl-1H-pyrazole-5-carbonitrile involves a three-component cyclocondensation reaction. This reaction typically includes substituted benzaldehydes, malononitrile, and phenyl hydrazine. The reaction is carried out in the presence of a catalyst such as alumina–silica-supported manganese dioxide in water at room temperature . The yield of this reaction is generally high, ranging from 86% to 96% .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar multicomponent reactions. The use of recyclable catalysts and green solvents is preferred to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-phenyl-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Corresponding nitro or hydroxyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

4-amino-1-phenyl-1H-pyrazole-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-1-phenyl-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anti-tumor activities .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile
  • 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
  • 5-amino-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile

Uniqueness

4-amino-1-phenyl-1H-pyrazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to act as an enzyme inhibitor and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

CAS No.

117767-00-7

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

IUPAC Name

4-amino-2-phenylpyrazole-3-carbonitrile

InChI

InChI=1S/C10H8N4/c11-6-10-9(12)7-13-14(10)8-4-2-1-3-5-8/h1-5,7H,12H2

InChI Key

FVLDCENTRAKGRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)N)C#N

Origin of Product

United States

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